2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a phenyl group, and a tetrahydrobenzothieno pyrimidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno pyrimidinone core and the introduction of the chlorobenzyl and phenyl groups. Common synthetic routes may include:
Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride and suitable catalysts.
Attachment of the Phenyl Group: This step may involve Suzuki-Miyaura coupling reactions using phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: 4-chlorobenzyl chloride, phenylboronic acid, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 2-[(E)-{4-[(2-Chlorobenzyl)oxy]benzylidene}amino]-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thio
Uniqueness
2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21ClN2O2S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2O2S/c1-14-2-11-19-20(12-14)30-24-21(19)23(28)26-22(27-24)16-5-9-18(10-6-16)29-13-15-3-7-17(25)8-4-15/h3-10,14H,2,11-13H2,1H3,(H,26,27,28) |
InChI Key |
KNGRNGMYTNAHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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